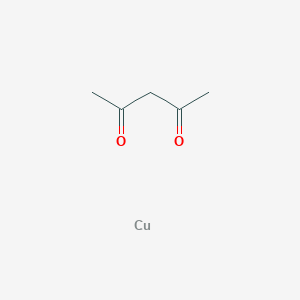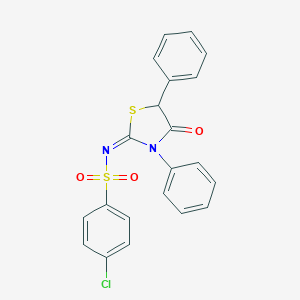![molecular formula C10H11Cl2NO2S B241489 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine, also known as DSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP belongs to the class of sulfonamide compounds and is a potent inhibitor of protein kinase C (PKC).
Scientific Research Applications
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been widely used in scientific research due to its potent inhibitory effect on PKC. PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, this compound has been studied for its potential therapeutic applications in these diseases.
Mechanism of Action
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine inhibits PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol (DAG) and Ca2+. This leads to the inhibition of downstream signaling pathways that are activated by PKC, resulting in various physiological effects.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity in diabetic animal models. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and specificity for PKC inhibition. This allows for the selective inhibition of PKC without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments. Additionally, this compound has been shown to have some toxicity in animal models, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Additionally, the therapeutic potential of this compound in various diseases, such as cancer and diabetes, should be further explored. Finally, the safety and toxicity of this compound should be thoroughly investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a potent inhibitor of PKC that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown promising results in various applications and has the potential to be a valuable tool in scientific research.
Synthesis Methods
The synthesis of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine involves the reaction of 2,6-dichlorobenzene sulfonyl chloride with pyrrolidine in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from ethanol.
Properties
Molecular Formula |
C10H11Cl2NO2S |
|---|---|
Molecular Weight |
280.17 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-4-3-5-9(12)10(8)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
InChI Key |
IKOPCFVEOAMOMF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)

methanone](/img/structure/B241437.png)
